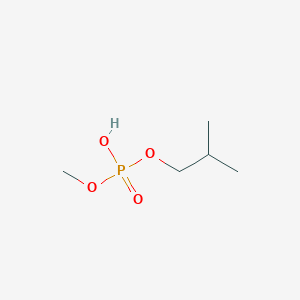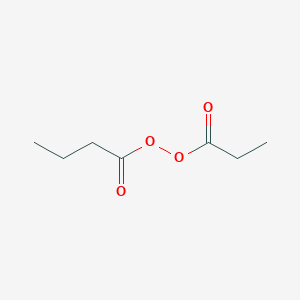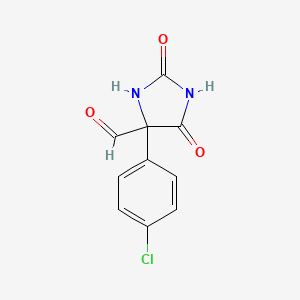
Cobalt;scandium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form complex compounds. Scandium, on the other hand, is a rare earth metal with applications in aerospace and electronics due to its light weight and high strength. The combination of cobalt and scandium in a compound can lead to materials with enhanced properties suitable for advanced technological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-scandium compounds typically involves the use of high-purity cobalt and scandium salts. One common method is the co-precipitation technique, where cobalt and scandium salts are dissolved in a suitable solvent and then precipitated using a reagent such as oxalic acid. The resulting precipitate is then calcined at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of cobalt-scandium compounds often involves hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination. The choice of method depends on the specific application and desired purity of the final product .
化学反应分析
Types of Reactions: Cobalt-scandium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can form complexes with ammonia, resulting in the displacement of water molecules in the coordination sphere . Scandium, being highly reactive, can form trihalides when reacted with halogens .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt-scandium compounds include halogens, acids, and bases. For instance, scandium reacts with hydrochloric acid to form scandium chloride, while cobalt can react with nitric acid to form cobalt nitrate .
Major Products Formed: The major products formed from reactions involving cobalt-scandium compounds depend on the specific reagents and conditions used. For example, reacting cobalt with ammonia can produce cobalt-ammonia complexes, while reacting scandium with halogens can produce scandium trihalides .
科学研究应用
Cobalt-scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, cobalt compounds are studied for their potential as anticancer agents, with research focusing on their ability to induce apoptosis in cancer cells . In medicine, cobalt-scandium compounds are explored for their use in imaging techniques and as contrast agents in magnetic resonance imaging . In industry, these compounds are used in the production of high-strength alloys for aerospace applications .
作用机制
The mechanism of action of cobalt-scandium compounds varies depending on their application. In anticancer research, cobalt compounds exert their effects by inducing cell cycle arrest and promoting apoptosis through the generation of reactive oxygen species and disruption of mitochondrial membrane potential . The molecular targets involved include pro-apoptotic proteins such as Bax and Cyt-c, as well as caspases .
相似化合物的比较
Cobalt-scandium compounds can be compared with other transition metal compounds such as those of titanium, vanadium, and chromium. While all these compounds share some common properties, such as high melting points and the ability to form complex compounds, cobalt-scandium compounds are unique in their combination of magnetic and catalytic properties. Similar compounds include cobalt-iron and scandium-aluminum alloys, which are also used in high-strength applications .
Conclusion
Cobalt-scandium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique combination of properties makes them suitable for advanced technological applications, and ongoing research continues to uncover new uses and mechanisms of action for these fascinating compounds.
属性
CAS 编号 |
12017-09-3 |
|---|---|
分子式 |
CoSc2 |
分子量 |
148.84501 g/mol |
IUPAC 名称 |
cobalt;scandium |
InChI |
InChI=1S/Co.2Sc |
InChI 键 |
LUKLSVZVYKBDOW-UHFFFAOYSA-N |
规范 SMILES |
[Sc].[Sc].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)

![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)







![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)



